- Application of high pressure to some difficult Wittig reactionsTetrahedron Letters, 1987, 28(19), 2191-2,
Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)

Ethyl 3-Phenylbut-2-enoate structure
Nome do Produto:Ethyl 3-Phenylbut-2-enoate
N.o CAS:945-93-7
MF:C12H14O2
MW:190.238363742828
MDL:MFCD00053762
CID:805935
Ethyl 3-Phenylbut-2-enoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 3-phenylbut-2-enoate
- 2-Butenoic acid,3-phenyl-, ethyl ester
- ETHYL TRANS-β-METHYLCINNAMATE
- (E)-3-phenyl-2-butenoic acid ethyl ester
- (E)-3-phenyl-but-2-enoic acid ethyl ester
- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
- Ethyl 3-phenylcrotonate
- ETHYL BETA-METHYLCINNAMATE
- ETHYL B-METHYLCINNAMATE
- ETHYL TRANS-SS-METHYLCINNAMATE
- trans-3-phenyl-but-
- Ethyl trans-beta-methylcinnamate
- (E)-ethyl 3-phenylbut-2-enoate
- BSXHSWOMMFBMLL-MDZDMXLPSA-N
- ethyl (2E)-3-phenylbut-2-enoate
- ethyl (E)-3-phenylbut-2-enoate
- Ethyl (E)-3-Phenyl-2-butenoate
- 2-Butenoic acid, 3-phenyl-, ethyl ester
- Cinnamic acid, .beta.-methyl-, ethyl ester
- ethyl trans--methylcinnamate
- 6237AC
- SBB053785
- Ethyl (2E)-3-phenyl-2-butenoate #
- 2-Butenoi
- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-phenyl-2-butenoate
- NSC 20769
- Ethyl 3-Phenylbut-2-enoate
-
- MDL: MFCD00053762
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
- Chave InChI: BSXHSWOMMFBMLL-UHFFFAOYSA-N
- SMILES: O=C(C=C(C)C1C=CC=CC=1)OCC
Propriedades Computadas
- Massa Exacta: 190.09900
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 212
- Superfície polar topológica: 26.3
Propriedades Experimentais
- Densidade: 1.042
- Ponto de ebulição: 142-144 ºC (p=15 torr)
- Ponto de Flash: >113 ºC
- Índice de Refracção: n20/D 1.546(lit.)
- PSA: 26.30000
- LogP: 2.65300
Ethyl 3-Phenylbut-2-enoate Informações de segurança
- WGK Alemanha:3
- Instrução de Segurança: S24; S25
Ethyl 3-Phenylbut-2-enoate Dados aduaneiros
- CÓDIGO SH:2916399090
- Dados aduaneiros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-Phenylbut-2-enoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-250mg |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 250mg |
¥422.00 | 2022-10-10 | |
Ambeed | A681456-5g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 5g |
$548.0 | 2024-04-16 | |
Ambeed | A681456-1g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 1g |
$111.0 | 2024-04-16 | |
TRC | E940195-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-100mg |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
¥264.00 | 2022-10-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169560-100mg |
Ethyl 3-phenyl-2- butenoate |
945-93-7 | 98% | 100mg |
¥243.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
¥260.0 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-1g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 1g |
¥1,052.00 | 2022-10-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
¥293.0 | 2024-07-20 | |
Aaron | AR00IIZW-1g |
2-Butenoic acid, 3-phenyl-, ethyl ester |
945-93-7 | 98% | 1g |
$78.00 | 2025-02-28 |
Ethyl 3-Phenylbut-2-enoate Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine , Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane , Water ; 16 h, 110 °C
Referência
- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl BoroxinesOrganic Letters, 2010, 12(4), 884-887,
Synthetic Routes 3
Condições de reacção
Referência
- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamatesActa Chemica Scandinavica, 1983, 37(3), 173-8,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
Referência
- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynesYouji Huaxue, 1989, 9(4), 361-3,
Synthetic Routes 5
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
Referência
- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of TetrahydrofuransEuropean Journal of Organic Chemistry, 2021, 2021(24), 3478-3483,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ; 66 h, reflux
Referência
- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11Journal of Organic Chemistry, 1998, 63(13), 4489-4493,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
Referência
- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivativesOrganic Chemistry: An Indian Journal, 2008, 4(4), 321-325,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-ArylethanolsAngewandte Chemie, 2018, 57(46), 15143-15147,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
Referência
- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivativesOriental Journal of Chemistry, 2008, 24(2), 595-600,
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
Referência
- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic PropertiesACS Catalysis, 2022, 12(2), 963-970,
Synthetic Routes 13
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; 25 - 30 °C; 10 - 12 h, rt
Referência
- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ringRussian Journal of Organic Chemistry, 2008, 44(8), 1139-1149,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane , Water ; 12 h, rt
Referência
- Pd-catalyzed addition of organoboronic acids to alkynes at room temperatureSynlett, 2005, (3), 457-460,
Ethyl 3-Phenylbut-2-enoate Raw materials
- Ethyl bromoacetate
- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER
- Crotonic Acid Ethyl Ester
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Phenylboronic acid
- Triethyl phosphonoacetate
- Boroxin,2,4,6-triphenyl-
- Iodobenzene
- ethyl but-2-ynoate
- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate
- ethyl 3-hydroxy-3-phenylbutanoate
- Acetophenone
Ethyl 3-Phenylbut-2-enoate Preparation Products
Ethyl 3-Phenylbut-2-enoate Literatura Relacionada
-
Youran Liu,Fei Chen,Yan-Mei He,Chenghao Li,Qing-Hua Fan Org. Biomol. Chem. 2019 17 5099
-
José I. García,Héctor García-Marín,Elísabet Pires Green Chem. 2014 16 1007
-
Luis Aldea,José M. Fraile,Héctor García-Marín,José I. García,Clara I. Herrerías,José A. Mayoral,Ignacio Pérez Green Chem. 2010 12 435
-
Yong Zhi Jin,Noriyuki Yasuda,Junji Inanaga Green Chem. 2002 4 498
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate

Pureza:99%
Quantidade:5g
Preço ($):493.0